2-[4-(Bromodifluoromethyl)phenyl]furan
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Overview
Description
2-[4-(Bromodifluoromethyl)phenyl]furan is an organic compound with the molecular formula C₁₁H₇BrF₂O It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom The compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromodifluoromethyl)phenyl]furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative and a halogenated furan compound in the presence of a palladium catalyst and a base. The reaction conditions often include mild temperatures and an inert atmosphere to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromodifluoromethyl)phenyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can modify the bromodifluoromethyl group.
Substitution: The bromodifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan derivatives with modified side chains .
Scientific Research Applications
2-[4-(Bromodifluoromethyl)phenyl]furan has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Bromodifluoromethyl)phenyl]furan involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The furan ring’s aromatic nature allows it to interact with various biological macromolecules, potentially affecting enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Chlorodifluoromethyl)phenyl]furan
- 2-[4-(Trifluoromethyl)phenyl]furan
- 2-[4-(Methoxydifluoromethyl)phenyl]furan
Uniqueness
2-[4-(Bromodifluoromethyl)phenyl]furan is unique due to the presence of the bromodifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs .
Properties
Molecular Formula |
C11H7BrF2O |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-[4-[bromo(difluoro)methyl]phenyl]furan |
InChI |
InChI=1S/C11H7BrF2O/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
InChI Key |
GVZDCAMSFKFLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(F)(F)Br |
Origin of Product |
United States |
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